5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, hydroxyethyl, and trifluoromethoxy phenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its unique structure could allow it to act as a ligand in binding studies.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its various functional groups could enable it to interact with different biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved would depend on the context of its use, such as in biological or medicinal applications.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(1-cyano-2-{5-[4-(methoxy)phenyl]-2-furyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-amino-3-(1-cyano-2-{5-[4-(fluoro)phenyl]-2-furyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, electronic effects, and potential interactions with biological targets.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c21-20(22,23)31-14-3-1-12(2-4-14)17-6-5-15(30-17)9-13(10-24)18-16(11-25)19(26)28(27-18)7-8-29/h1-6,9,29H,7-8,26H2/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHUACNQBNCWKU-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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